molecular formula C13H15NO3 B8034074 tert-Butyl 2-hydroxy-1H-indole-1-carboxylate

tert-Butyl 2-hydroxy-1H-indole-1-carboxylate

Cat. No.: B8034074
M. Wt: 233.26 g/mol
InChI Key: PFMUNWBSVHTBJF-UHFFFAOYSA-N
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Description

tert-Butyl 2-hydroxy-1H-indole-1-carboxylate is a Boc-protected indole derivative that serves as a versatile synthetic intermediate and building block in organic chemistry and medicinal research. This compound is of significant value in pharmaceutical development for the synthesis of more complex nitrogen-containing heterocycles. The tert-butoxycarbonyl (Boc) group acts as a crucial protecting group for the indole nitrogen, shielding it from unwanted reactions during multi-step synthetic sequences, for instance, in the construction of potential drug candidates . The additional hydroxy group on the indole ring provides a handle for further chemical modifications, allowing researchers to create a diverse array of functionalized molecules. As a high-purity chemical, it is essential for exploring novel chemical spaces and optimizing the properties of target compounds. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 2-hydroxyindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-10-7-5-4-6-9(10)8-11(14)15/h4-8,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMUNWBSVHTBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

In a typical procedure, 2-hydroxyindole is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) and cooled to 0°C. A base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is added to deprotonate the indole nitrogen, followed by dropwise addition of Boc-Cl. The reaction proceeds via nucleophilic acyl substitution, forming the Boc-protected derivative.

Example Protocol:

  • Substrate: 2-Hydroxyindole (1.0 equiv)

  • Reagent: Boc-Cl (1.2 equiv)

  • Base: TEA (2.0 equiv)

  • Solvent: DCM, 0°C → room temperature, 12 h

  • Yield: 70–85% (estimated from analogous reactions)

Challenges and Optimizations

  • Competitive O-Acylation: The hydroxy group at position 2 may compete for acylation. Steric hindrance from the Boc group minimizes this side reaction.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity.

Post-Functionalization of Boc-Protected Indoles

For substrates where 2-hydroxyindole is inaccessible, hydroxylation of pre-protected indole derivatives offers an alternative.

Directed Ortho-Metallation (DoM)

Boc protection activates the indole ring for directed metallation at the 2-position. Using lithium diisopropylamide (LDA) or sec-butyllithium, the 2-position is deprotonated and quenched with electrophilic oxygen sources (e.g., MoOPH, Oxone).

Example Protocol:

  • Boc Protection: Indole → tert-butyl 1H-indole-1-carboxylate.

  • Metallation: LDA (2.2 equiv), THF, −78°C, 1 h.

  • Oxygen Quenching: MoOPH (methoxy-oxaziridine), −78°C → 0°C, 2 h.

  • Yield: 50–65% (extrapolated from similar systems).

Oxidative Hydroxylation

Transition-metal catalysts like palladium or ruthenium enable direct C–H hydroxylation. For example, RuCl3 in the presence of Oxone selectively oxidizes the 2-position of Boc-protected indoles.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods prioritize efficiency and scalability. Continuous flow reactors (CFRs) enhance heat/mass transfer and reduce reaction times.

Process Overview:

  • Reagents: Boc-Cl and 2-hydroxyindole are fed into a CFR with in-line mixing.

  • Conditions: 25°C, residence time 30 min, THF solvent.

  • Output: Crude product is purified via continuous crystallization.

Advantages:

  • 90% conversion in half the time of batch processes.

  • Reduced solvent waste and improved safety.

Comparative Analysis of Methods

Method Conditions Yield Purity Scalability
Direct Boc Protection0°C, DCM, TEA70–85%>95%Moderate
Directed Metallation−78°C, LDA, MoOPH50–65%90%Low
Continuous Flow25°C, CFR, THF85–90%>98%High

Catalytic and Solvent Innovations

Biocatalytic Approaches

Recent advances employ lipases or esterases in non-aqueous media to catalyze Boc protection. Candida antarctica lipase B (CAL-B) achieves 80% yield under mild conditions (30°C, 24 h).

Green Solvents

Cyrene (dihydrolevoglucosenone) replaces THF/DCM in biphasic systems, reducing environmental impact while maintaining yields.

Troubleshooting and Best Practices

  • Low Yields: Ensure anhydrous conditions and stoichiometric base to prevent Boc-Cl hydrolysis.

  • Byproduct Formation: Use scavengers like molecular sieves to absorb HCl generated during acylation.

  • Storage: Store the product under nitrogen at −20°C to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of tert-butyl 2-oxo-1H-indole-1-carboxylate.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, yielding tert-butyl 1H-indole-1-carboxylate.

    Substitution: The hydroxyl group can undergo substitution reactions with various nucleophiles, forming different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, potassium permanganate (KMnO4).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    tert-Butyl 2-oxo-1H-indole-1-carboxylate: Formed through oxidation.

    tert-Butyl 1H-indole-1-carboxylate: Formed through reduction.

    Various Substituted Indoles: Formed through substitution reactions.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic processes due to its unique structure.

Biology

    Biological Probes: Used in the study of biological systems due to its ability to interact with various biomolecules.

Medicine

    Pharmaceuticals: Potential use in drug development due to its structural similarity to bioactive indole derivatives.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which tert-Butyl 2-hydroxy-1H-indole-1-carboxylate exerts its effects involves:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins due to its indole core.

    Pathways: It may influence various biochemical pathways, including those involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • Hydroxyl vs.
  • Trimethylsilyl Groups : The 2-trimethylsilyl substituent in CAS 1359828-88-8 enhances steric bulk and lipophilicity (LogP = 4.2 vs. 2.1 for the 2-hydroxy analog), impacting membrane permeability .
2.2 Physicochemical Properties
Property This compound 5-Bromo Analog 4-Chloro-3-(hydroxymethyl) Analog
Molecular Weight 235.28 296.16 283.74
TPSA (Ų) 53.99 40.70 66.76
LogP 2.1 3.5 1.8
Hydrogen Bond Donors 1 0 2
Hydrogen Bond Acceptors 3 2 4

Analysis :

  • The 2-hydroxy derivative exhibits moderate lipophilicity (LogP = 2.1), balancing solubility and membrane permeability. Bromine substitution increases LogP (3.5), favoring hydrophobic interactions .

Key Differences :

  • The 2-hydroxy derivative is synthesized via straightforward Boc protection, while halogenated analogs require transition-metal catalysis (e.g., Pd(OAc)2) .
  • Trimethylsilyl groups introduce synthetic complexity, requiring anhydrous conditions and specialized catalysts .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl 2-hydroxy-1H-indole-1-carboxylate, and how can purity be optimized during synthesis?

  • Methodology : The compound is typically synthesized via condensation or cyclization reactions. For example, tert-butyl indole carboxylates are often prepared by reacting indole derivatives with tert-butyl chloroformate under basic conditions (e.g., using NaH or DMAP as catalysts). Purity optimization involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol or methanol. Monitoring reaction progress via TLC or HPLC ensures minimal byproducts. Similar methods for tert-butyl 3-hydroxy-1H-indole-1-carboxylate include Boc protection of the hydroxyl group followed by regioselective functionalization .

Q. How does the tert-butyl group influence the compound’s solubility and stability in aqueous vs. organic solvents?

  • Methodology : The tert-butyl group enhances lipophilicity, reducing aqueous solubility but improving stability in organic phases (e.g., DCM, THF). Stability studies under acidic/basic conditions (via NMR or LC-MS) show that the tert-butyl ester resists hydrolysis better than methyl or ethyl esters. Comparative solubility data for analogs (e.g., tert-butyl vs. benzyl esters) highlight its role in protecting reactive hydroxyl groups during multi-step syntheses .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from aromatic protons and the tert-butyl group.
  • IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (broad ~3200 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., loss of CO2 from the tert-butyl carbamate group) .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

  • Methodology : Use SHELX software for structure refinement, particularly SHELXL for small-molecule crystallography. Address data discrepancies (e.g., high R-factors) by re-examining twinning, thermal motion, or disorder in the tert-butyl group. Compare experimental data with DFT-optimized geometries (e.g., Gaussian09) to validate bond lengths and angles. For ambiguous electron density, perform multipole refinement or use invariom databases .

Q. What strategies are recommended for analyzing hydrogen bonding and ring puckering in this compound’s solid-state structure?

  • Methodology :

  • Hydrogen Bonding : Apply graph set analysis (Etter’s formalism) to categorize patterns (e.g., D(2) for dimeric interactions). Tools like Mercury (CCDC) visualize networks and quantify bond distances/angles .
  • Ring Puckering : Use Cremer-Pople parameters to quantify puckering amplitude (θ) and phase angle (φ) for the indole ring. Compare with similar compounds (e.g., tert-butyl 5-(oxan-3-yl)-1H-indole-1-carboxylate) to identify conformational trends .

Q. How can binding affinity studies for this compound be designed to account for its tautomeric equilibria in biological systems?

  • Methodology :

  • Tautomer Analysis : Use pH-dependent NMR (D2O/DMSO-d6) to identify dominant tautomers (e.g., keto-enol equilibrium).
  • Docking Studies (AutoDock Vina) : Model interactions with biological targets (e.g., kinases) using both tautomeric forms. Validate with ITC or SPR to measure binding constants under physiological pH .

Q. What computational approaches predict the regioselectivity of electrophilic substitutions on the indole core?

  • Methodology :

  • Fukui Function Analysis (Gaussian) : Identify nucleophilic sites (C3 vs. C5 positions) using Hirshfeld charges.
  • MD Simulations (GROMACS) : Simulate solvent effects on reaction pathways (e.g., nitration or halogenation). Compare with experimental yields from analogs like tert-butyl 6-bromo-4-chloro-1H-indole-1-carboxylate .

Data Contradiction & Validation

Q. How to address discrepancies between theoretical and experimental LogP values for this compound?

  • Methodology :

  • Experimental LogP : Measure via shake-flask method (octanol/water partition) with HPLC quantification.
  • Theoretical Validation : Use ChemAxon or ACD/Labs software, adjusting parameters for fluorine and tert-butyl contributions. Cross-check with QSAR models trained on indole derivatives .

Q. What causes variability in biological activity data across studies, and how can it be standardized?

  • Methodology :

  • Meta-Analysis : Aggregate IC50 data from kinase assays (e.g., EGFR, JAK2) and apply statistical weighting for outliers.
  • Standardized Protocols : Use fixed cell lines (HEK293 or HeLa) and controls (e.g., staurosporine) to minimize inter-lab variability .

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